8-Nitroquinolin-6-ol
Overview
Description
8-Nitroquinolin-6-ol is an organic compound with the molecular formula C9H6N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinolin-6-ol typically involves the nitration of quinolin-6-ol. One common method includes dissolving 6-methoxy-8-nitroquinoline in a mixed solution of hydrobromic acid in acetic acid and refluxing the reaction at 130°C for two days . The mixture is then cooled and filtered to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 8-aminoquinolin-6-ol.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: 8-Aminoquinolin-6-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Biology: The compound has shown antibacterial, antifungal, and antitumor activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Nitroquinolin-6-ol involves its
Biological Activity
8-Nitroquinolin-6-ol, a derivative of 8-hydroxyquinoline, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antiparasitic effects, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a nitro group at the 8-position and a hydroxyl group at the 6-position of the quinoline ring. This structural configuration contributes to its unique biological properties.
Antimicrobial Activity
Antibacterial Effects
this compound exhibits potent antibacterial activity against various pathogenic strains. A study highlighted its effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Antifungal Activity
Research indicates that derivatives of 8-nitroquinoline also possess antifungal properties. For instance, compounds derived from this scaffold have shown efficacy against Candida albicans and other fungal pathogens, suggesting potential applications in treating fungal infections .
Anticancer Activity
This compound has been investigated for its anticancer properties. Recent studies reveal that it induces apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and DNA damage. Notably, certain derivatives have demonstrated IC50 values lower than 1 μM against HeLa cervical cancer cells .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | <1 | Induction of ROS and apoptosis |
Cu(II) Complex | Various Cancer Cells | <1 | Caspase-dependent apoptosis |
Antiparasitic Activity
The antiparasitic effects of this compound have been explored particularly against Leishmania infantum and Trypanosoma brucei. A series of derivatives were synthesized and evaluated, revealing that specific structural modifications enhance their activity. The presence of an intramolecular hydrogen bond between the lactam function and nitro group is crucial for their efficacy .
Table 2: Antiparasitic Activity Overview
Compound | Parasite | Activity | Remarks |
---|---|---|---|
Compound 22 | L. infantum | Active | Selectively bioactivated by NTR1 |
Compound X | T. brucei | Moderate | Low cytotoxicity on HepG2 cells |
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural features. Modifications to the nitro group or hydroxyl group can enhance or diminish its pharmacological effects. For instance, increasing the lipophilicity of substituents on the quinoline ring correlates with improved antiviral activity against H5N1 .
Case Studies
- Antiviral Activity : A recent study investigated the antiviral potential of various nitro-substituted quinoline derivatives against influenza viruses, demonstrating that certain compounds achieved over 90% inhibition with low cytotoxicity .
- Anticancer Mechanism : Another research focused on the mechanism by which this compound induces apoptosis in cancer cells, revealing that it triggers oxidative stress leading to DNA damage and subsequent cell death .
Properties
IUPAC Name |
8-nitroquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-10-9(6)8(5-7)11(13)14/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDVQVFOHUFHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280359 | |
Record name | 8-nitroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-99-0 | |
Record name | NSC16523 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-nitroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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